

## Direct Cardiovascular Safety Comparison of Gliptins

Author: Smolecule Technical Support Team. Date: February 2026

**Compound Focus: Saxagliptin Hydrate**

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The table below summarizes key cardiovascular safety profiles of different DPP-4 inhibitors based on major cardiovascular outcome trials (CVOTs).

DPP-4 Inhibitor	Trial Name	Primary Endpoint (MACE)	Heart Failure (HHF) Risk	Key Comparisons & Populations
Saxagliptin	SAVOR-TIMI 53 [1] [2]	Non-inferior to placebo [2]	Increased risk [1]	vs. Placebo; high CV risk population [2].
Linagliptin	CARMELINA [3] [4]	Non-inferior to placebo [3]	No increased risk [3]	vs. Placebo; high cardio-renal risk population [3] [4].
Linagliptin	CAROLINA [3] [4]	Non-inferior to glimepiride [3]	No increased risk [3]	vs. active drug (glimepiride); high CV risk population [4].
Alogliptin	EXAMINE [1] [5]	Non-inferior to placebo [5]	No increased risk [5]	vs. Placebo; post-acute coronary syndrome population [5].
Sitagliptin	TECOS [1]	Non-inferior to placebo [1]	No increased risk [1]	vs. Placebo; established CV disease population [1].

DPP-4 Inhibitor	Trial Name	Primary Endpoint (MACE)	Heart Failure (HHF) Risk	Key Comparisons & Populations
DPP-4i Class	Multiple Meta-analyses [6] [7] [8]	No increased risk [7] [8]	No significant increase (class average) [7]	Findings from systematic reviews and pooled analyses.

## Detailed Experimental Data and Protocols

To critically evaluate the data in the table, it is essential to understand the design and methodology of the key trials cited.

### SAVOR-TIMI 53 (Saxagliptin Trial)

- **Objective:** To evaluate the cardiovascular safety of saxagliptin, specifically assessing whether it was non-inferior to placebo for Major Adverse Cardiovascular Events (MACE), and secondarily for superiority [2].
- **Design:** Randomized, double-blind, placebo-controlled, multicenter trial [2].
- **Population:** ~16,500 patients with type 2 diabetes and a history of, or at high risk for, cardiovascular events [2].
- **Intervention:** Saxagliptin or placebo added to standard care.
- **Primary Endpoint:** Composite of cardiovascular death, non-fatal myocardial infarction, or non-fatal ischemic stroke (3P-MACE) [2].
- **Key Secondary Endpoint:** Hospitalization for Heart Failure (HHF).
- **Follow-up:** The mean follow-up period ranged from 24 to 302 weeks in such analyses [7].
- **Outcome:** The trial met its primary endpoint, demonstrating non-inferiority for MACE. However, it showed a statistically significant increase in the rate of HHF with saxagliptin compared to placebo [1].

### CARMELINA (Linagliptin Trial)

- **Objective:** To assess the long-term cardiovascular and renal safety of linagliptin.
- **Design:** Randomized, double-blind, placebo-controlled trial [3] [4].
- **Population:** 6,979 patients with type 2 diabetes at high cardiovascular risk, most with concurrent kidney disease [3] [4].

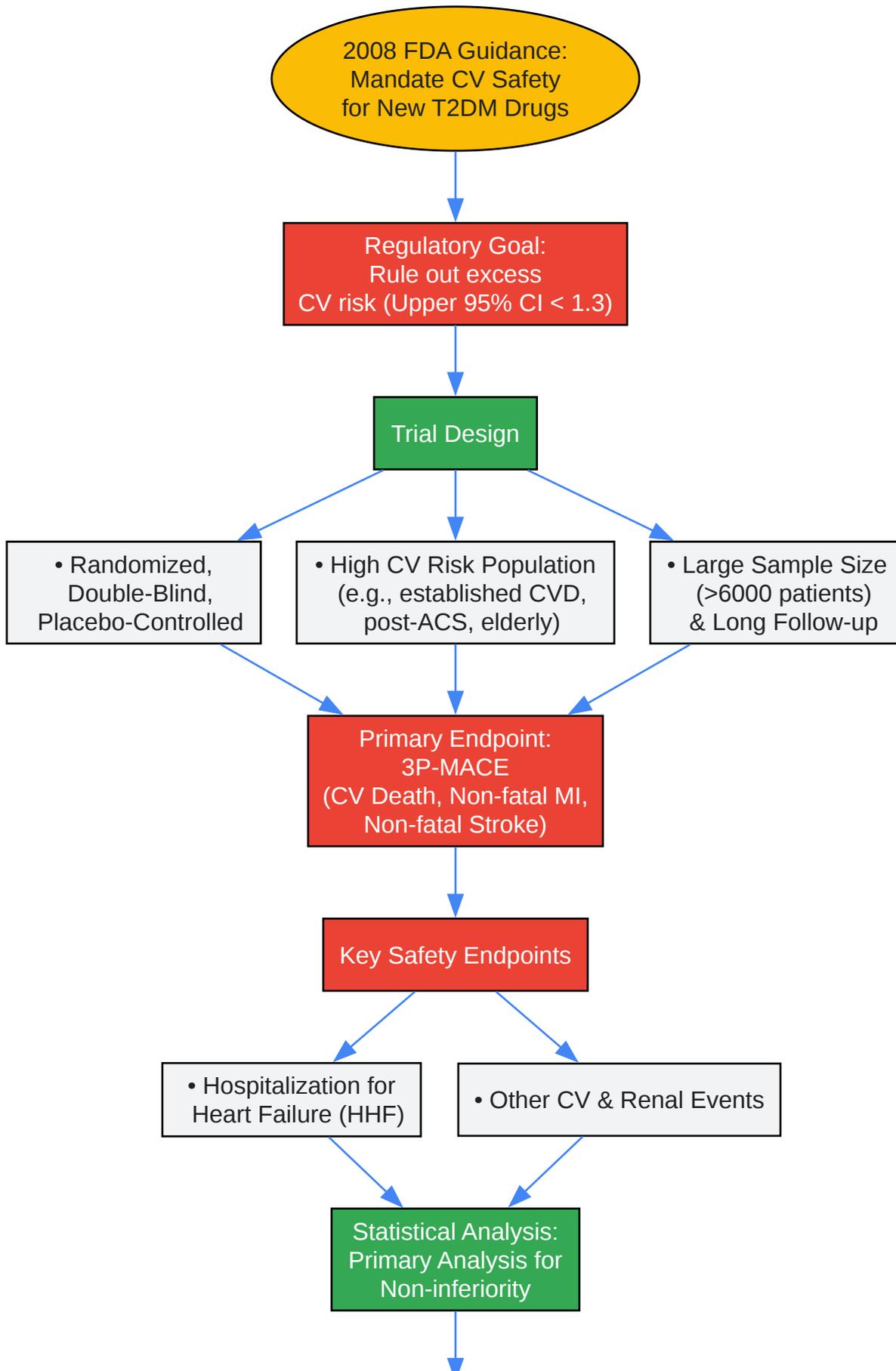
- **Intervention:** Linagliptin 5 mg once daily or placebo, on top of standard care.
- **Primary Endpoint:** Composite of cardiovascular death, non-fatal MI, or non-fatal stroke (3P-MACE) [3].
- **Key Secondary Endpoints:** Includes a composite renal outcome.
- **Follow-up:** Median observation time of 2.2 years [4].
- **Outcome:** The trial confirmed non-inferiority of linagliptin versus placebo for MACE. There was no significant difference in HHF risk between the groups [3].

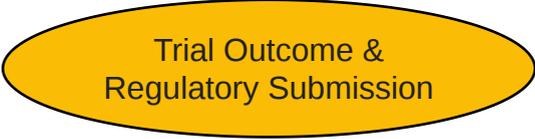
## EXAMINE (Alogliptin Trial)

- **Objective:** To evaluate the cardiovascular safety of alogliptin in a high-risk population after a recent acute coronary syndrome (ACS).
- **Design:** Randomized, double-blind, placebo-controlled, multicenter trial [5].
- **Population:** 5,380 patients with type 2 diabetes who had experienced an ACS (myocardial infarction or unstable angina) within the preceding 15-90 days [5].
- **Intervention:** Alogliptin or placebo in addition to standard care. The dose was adjusted based on renal function [5].
- **Primary Endpoint:** Composite of cardiovascular death, non-fatal MI, or non-fatal stroke [5].
- **Follow-up:** Median follow-up of 18 months [5].
- **Outcome:** The trial demonstrated non-inferiority for the primary MACE endpoint. The rate of HHF was not significantly different from placebo [5].

## Experimental Pathway and Regulatory Context

The following diagram illustrates the general workflow and decision-making process for the cardiovascular safety assessment of DPP-4 inhibitors, as mandated by regulatory guidelines.





Trial Outcome &  
Regulatory Submission

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## Key Conclusions for Professionals

- **Saxagliptin's Unique Profile:** While the entire DPP-4 inhibitor class has been proven to be generally safe from a major adverse cardiovascular event standpoint, saxagliptin is the only member with a confirmed signal for an increased risk of hospitalization for heart failure [1]. This is a critical differentiator in therapeutic decision-making.
- **Robust Safety of Other Agents:** Linagliptin, alogliptin, and sitagliptin have all demonstrated cardiovascular safety in large, dedicated outcome trials without any associated increase in heart failure risk, even in very high-risk populations including those with recent ACS or established kidney disease [1] [3] [4].
- **Regulatory Context:** The current safety data for all these agents satisfied the FDA's initial stringent requirements for ruling out unacceptable cardiovascular risk [1] [3]. The findings from these trials have contributed to a recent evolution in regulatory thinking, with a shift towards broader safety evaluation beyond just MACE in high-risk subgroups [3].

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To cite this document: Smolecule. [Direct Cardiovascular Safety Comparison of Gliptins]. Smolecule, [2026]. [Online PDF]. Available at: [https://www.smolecule.com/products/b549034#saxagliptin-cardiovascular-safety-vs-other-gliptins]

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